Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

Lipophilicity Physicochemical Profiling Drug Design

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS 37021-14-0), systematically named 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one and also known as 1-phenyl-3-ethyl-2-thiohydantoin, is a heterocyclic thiohydantoin derivative with molecular formula C11H12N2OS and molecular weight 220.29 g·mol⁻¹. The compound possesses a 2-thioxoimidazolidin-4-one core substituted with an N1-phenyl group and an N3-ethyl group, placing it within the 1,3-disubstituted-2-thiohydantoin subclass.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 37021-14-0
Cat. No. B1620150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one
CAS37021-14-0
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCN1C(=O)CN(C1=S)C2=CC=CC=C2
InChIInChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyUYPCZQJGNPASBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS 37021-14-0) Procurement-Relevant Compound Profile


3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS 37021-14-0), systematically named 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one and also known as 1-phenyl-3-ethyl-2-thiohydantoin, is a heterocyclic thiohydantoin derivative with molecular formula C11H12N2OS and molecular weight 220.29 g·mol⁻¹. The compound possesses a 2-thioxoimidazolidin-4-one core substituted with an N1-phenyl group and an N3-ethyl group, placing it within the 1,3-disubstituted-2-thiohydantoin subclass. Its experimentally determined melting point is 100 °C, and its predicted logP (ACD/LogP) is 1.19, indicating moderate lipophilicity with zero hydrogen bond donors. These physicochemical properties are essential considerations for solubility, permeability, and formulation screening in early-stage drug discovery and agrochemical development programs where the thiohydantoin scaffold is employed.

Why 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one Cannot Be Interchanged with Other Thiohydantoin Analogs


Within the 2-thioxoimidazolidin-4-one chemotype, even minor N3-alkyl chain length variation (e.g., ethyl vs. methyl vs. unsubstituted) produces measurable shifts in lipophilicity, solid-state packing, and spectroscopic fingerprint that collectively preclude simple generic substitution. The N3-ethyl substituent in 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one influences the thione↔thiol tautomeric equilibrium—a property shown by quantum chemical calculations to be sensitive to N3 substitution—and alters the compound‘s logP, melting point, and chromatographic retention behavior relative to its closest N3-methyl and N3-unsubstituted analogs. [1] These differences directly impact solubility, permeability, and quality control (QC) method transfer. For applications where reproducible physical form, predictable lipophilicity, or established analytical reference standards are required, interchanging N3-ethyl with N3-methyl or N3-H thiohydantoins without revalidation introduces unacceptable risk of physicochemical mismatch.

Quantitative Differentiation Evidence: 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one vs. Closest Analogs


Lipophilicity Comparison: LogP Differentiation between N3-Ethyl and N3-Methyl Thiohydantoins

The ACD/LogP (pH 7.4) of 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one is 1.19 , whereas the N3-methyl analog (3-methyl-1-phenyl-2-thioxoimidazolidin-4-one, CAS 80944-82-7) has a reported logP of 1.25 . The difference of ΔlogP = –0.06 indicates the ethyl derivative is marginally less lipophilic than its methyl counterpart, a consequence of the additional methylene group altering the hydrophobic surface area in a non-additive manner. This small logP shift can meaningfully influence logD-dependent properties such as aqueous solubility, plasma protein binding, and passive membrane permeability in lead optimization campaigns.

Lipophilicity Physicochemical Profiling Drug Design

Solid-State Thermal Property Differentiation: Melting Point of N3-Ethyl vs. N3-Unsubstituted Thiohydantoin

The experimentally measured melting point of 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one is 100 °C . In contrast, the N3-unsubstituted analog 1-phenyl-2-thiohydantoin (3-phenyl-2-thioxoimidazolidin-4-one, CAS 2010-15-3) has a reported melting point of approximately 257 °C . The Δmp = –157 °C reflects fundamentally different crystal lattice energies arising from the presence of the N3-ethyl substituent, which disrupts intermolecular hydrogen bonding and reduces packing efficiency. This large melting point depression directly impacts solid-state stability, solubility, and processing behavior.

Crystallinity Formulation Quality Control

Hydrogen Bond Donor Count: Zero HBD Distinguishes 1,3-Disubstituted Thiohydantoins from N3-Unsubstituted Analogs

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one possesses zero hydrogen bond donors (HBD = 0) , a consequence of full substitution at both N1 (phenyl) and N3 (ethyl) positions. This contrasts with N3-unsubstituted 1-phenyl-2-thiohydantoin, which has HBD = 1 due to the N3–H group capable of donating a hydrogen bond. According to Lipinski‘s Rule of Five and CNS MPO scoring paradigms, reducing HBD count from 1 to 0 improves the probability of passive blood-brain barrier penetration and oral absorption.

Permeability Blood-Brain Barrier Drug-Likeness

Validated Reverse-Phase HPLC Method for Identity and Purity Testing

A dedicated reverse-phase HPLC method for 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one has been established using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase. The method is described as scalable for preparative impurity isolation and suitable for pharmacokinetic studies, with straightforward adaptation to mass spectrometry-compatible conditions by replacing phosphoric acid with formic acid [1]. In contrast, no equivalent publicly documented, column-specific HPLC method is available for the N3-methyl or N3-unsubstituted analogs, meaning that method transfer and validation for those comparators would require de novo development.

Analytical Chemistry Quality Control Method Validation

Comprehensive Spectroscopic and Structural Characterization Enabling Use as a Reference Standard

The compound has been fully characterized by IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. Quantum chemical calculations at the B3LYP/6-311++G(d,p) level were employed to study its molecular geometry, conformational equilibrium, thione↔thiol tautomerism, and intermolecular double proton transfer, yielding structural and spectroscopic data in agreement with experimental results [1]. In comparison, for the N3-methyl analog (CAS 80944-82-7), only basic ¹H NMR and MS data are publicly available without corresponding crystallographic or computational tautomerism analysis . This richer characterization package for the N3-ethyl derivative supports its selection as a well-defined reference standard.

Structural Elucidation Reference Standard Spectroscopy

Class-Level Anti-Inflammatory Pharmacophore: 1,3-Disubstituted-2-Thiohydantoin Scaffold with Demonstrated Cytokine Suppression

While direct head-to-head bioactivity data for 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one against its closest analogs are not available in the public domain, the compound belongs to the 1,3-disubstituted-2-thiohydantoin class for which potent anti-inflammatory activity has been demonstrated. The most active compound in a recent series of 1,3-disubstituted-2-thiohydantoins exhibited an IC₅₀ of 197.68 μg/mL against RAW264.7 murine leukemia cells, superior to the reference drug celecoxib (IC₅₀ = 251.2 μg/mL), and achieved a six-fold reduction in nitric oxide production with significant suppression of IL-1β, IL-6, and TNF-α at 50 μg/mL [1]. The N1-phenyl, N3-alkyl substitution pattern of the target compound maps directly onto the pharmacophore responsible for COX-2 binding affinity identified by molecular docking in this study, supporting its use as a core scaffold for anti-inflammatory lead optimization.

Anti-inflammatory COX-2 Cytokine Inhibition

Optimal Research and Industrial Use Cases for 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS 37021-14-0)


Physicochemical SAR Studies Requiring Controlled N3-Alkyl Chain Length

For structure-activity relationship (SAR) campaigns exploring the impact of N3-alkyl substitution on lipophilicity, solubility, and permeability within the 2-thioxoimidazolidin-4-one series, 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one provides a well-defined midpoint between the N3-methyl (logP = 1.25) and longer-chain N3-propyl or N3-butyl analogs. Its experimentally determined ACD/LogP of 1.19 and zero hydrogen bond donor count [1] make it a reliable comparator for assessing the incremental contribution of ethyl versus methyl substitution to logD and passive permeability in PAMPA or Caco-2 assays.

Analytical Reference Standard for HPLC Method Development and QC Release Testing

The existence of a documented reverse-phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase [1] enables immediate adoption of 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one as an analytical reference standard for purity determination and impurity profiling. The method's demonstrated scalability to preparative separations and compatibility with mass spectrometry (via formic acid substitution) supports its use in both quality control release testing and pharmacokinetic sample analysis, reducing method development lead time relative to analogs without published separation protocols.

Crystallography and Computational Chemistry Reference Compound

Owing to its full characterization by single-crystal X-ray diffraction and DFT-level quantum chemical analysis of thione↔thiol tautomerism [1], 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one serves as an experimentally anchored reference for validating computational models of thiohydantoin tautomeric equilibria, proton transfer energetics, and intermolecular interactions. This makes it suitable for use in computational chemistry benchmarking studies and as a co-crystallization ligand in structural biology where a well-characterized thiohydantoin scaffold is required.

Anti-Inflammatory Lead Optimization Scaffold

Based on class-level evidence demonstrating that 1,3-disubstituted-2-thiohydantoins possess COX-2 binding affinity and suppress pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) with potency exceeding celecoxib in RAW264.7 cells [1], 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one can be employed as a core scaffold for further derivatization aimed at optimizing anti-inflammatory activity. Its N1-phenyl, N3-ethyl substitution pattern directly matches the pharmacophore identified by molecular docking, making it a logical starting point for focused library synthesis.

Quote Request

Request a Quote for 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.